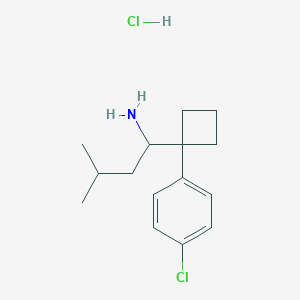

Didesmethylsibutraminhydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

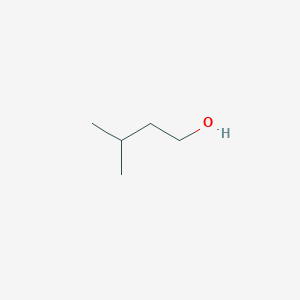

The asymmetric synthesis of (R)-didesmethylsibutramine hydrochloride has been achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine. This process represents the key step in its production, highlighting the compound's chiral nature and the complexity involved in its synthesis (Han et al., 2002).

Molecular Structure Analysis

The molecular structure of sibutramine hydrochloride and its derivatives has been characterized through various techniques. A study detailed the crystal chemistry of sibutramine hydrochloride, including its thermal, diffractometric, and spectroscopic characterization. This research elucidated the transition from monohydrate to anhydrous forms and provided insights into its molecular conformation (Maccaroni et al., 2008).

Chemical Reactions and Properties

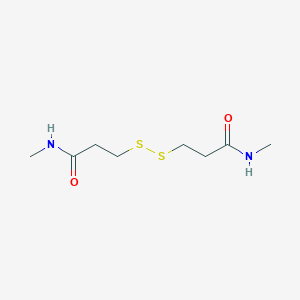

Sibutramine hydrochloride undergoes various chemical reactions, including transformations into its metabolites. Techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been employed to determine sibutramine and its active N-desmethyl metabolites in human plasma, showcasing the compound's reactive nature and the ability to form multiple metabolites (Ding et al., 2003).

Physical Properties Analysis

The physical properties of sibutramine hydrochloride, such as solubility and stability, are crucial for its pharmaceutical applications. Research into the compound's synthesis and characterization sheds light on these aspects, informing formulation and storage conditions.

Chemical Properties Analysis

Sibutramine's chemical properties, including its reactivity and interaction with biological systems, are vital for understanding its mechanism of action. Studies on its pharmacology indicate rapid noradrenergic down-regulation, suggesting a unique interaction with neurotransmitter systems (Buckett et al., 1988).

Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Referenzstandard

Didesmethylsibutraminhydrochlorid dient als USP-Referenzstandard . Es wird verwendet, um die Stärke, Qualität, Reinheit und Identität von pharmazeutischen Produkten gemäß den Vorgaben der USP-Kompendien zu bestimmen. So wird sichergestellt, dass die Produkte die für den medizinischen Gebrauch erforderlichen Standards erfüllen.

Analytische Chemie

In der analytischen Chemie wird diese Verbindung für die simultane Bestimmung von Sibutramin und seinen Metaboliten in Nahrungsergänzungsmitteln eingesetzt . Zu diesem Zweck wird die Hochleistungsflüssigkeitschromatographie gekoppelt mit UV-Detektion und Elektrospray-Ionisations-Massenspektrometrie (HPLC—UV-ESI-MS) verwendet.

Neuropharmakologie

Untersuchungen zeigen, dass this compound eine pharmakologische Aktivität aufweist, die zur Down-Regulation von β-Adrenozeptoren in der Ratten-Rinde beiträgt . Dies ist bedeutsam für die Untersuchung der Antidepressiva-Wirkung und der Regulation der Neurotransmitteraktivität.

Nahrungsergänzungsmittel zur Gewichtskontrolle

Diese Verbindung wurde in Nahrungsergänzungsmitteln zur Gewichtskontrolle identifiziert . Sein Vorhandensein wird oft analysiert, um sicherzustellen, dass die Nahrungsergänzungsmittel keine illegalen Zusätze enthalten, und um die Kennzeichnung und den Gehalt an Wirkstoffen zu überprüfen.

Hemmung der Monoaminaufnahme

This compound ist bekannt dafür, die Aufnahme von Monoaminen wie Serotonin, Noradrenalin und Dopamin zu hemmen . Diese Wirkung ist entscheidend, um die Auswirkungen auf Stimmung, Appetit und Energieaufwand zu verstehen.

Nahrungsaufnahme und Energieaufwand

In-vivo-Studien deuten darauf hin, dass die Verbindung nach Verabreichung die Nahrungsaufnahme bei Nagetieren reduziert und den Energieaufwand durch Thermogenese erhöht . Diese Anwendung ist besonders relevant im Kontext der Fettleibigkeitsforschung und der Entwicklung von Therapeutika.

Wirkmechanismus

Target of Action

Didesmethylsibutramine hydrochloride, also known as 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and to a lesser extent, the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .

Biochemical Pathways

The enhanced neurotransmission due to the inhibition of reuptake can affect various biochemical pathways. For instance, increased serotonin levels can influence mood regulation, appetite, and sleep, while elevated norepinephrine levels can impact attention and response actions. Increased dopamine levels can affect reward and pleasure centers in the brain .

Pharmacokinetics

Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The increased levels of neurotransmitters in the synaptic cleft due to the action of didesmethylsibutramine can lead to various physiological effects. For instance, it can reduce food intake in rodents following intracerebroventricular administration and increase energy expenditure via thermogenesis .

Action Environment

Environmental factors such as the presence of other drugs or substances that inhibit CYP2B6 can influence the action, efficacy, and stability of didesmethylsibutramine. For example, the concomitant use of CYP2B6 inhibitors can lead to elevated plasma levels of sibutramine .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004760 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84484-78-6 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)